![molecular formula C17H12N4O2S5 B2564043 N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286717-10-9](/img/structure/B2564043.png)
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” is a compound that has been synthesized in the context of developing hybrid antimicrobials . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The compound was synthesized as part of a strategy to create hybrid antimicrobials that combine the effect of two or more agents . The synthesis involved the combination of thiazole and sulfonamide groups, which are known for their antibacterial activity .Aplicaciones Científicas De Investigación
- The compound has been investigated as a potential COX-2 inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways. Several derivatives of this compound were synthesized and evaluated in vitro for their COX-2 inhibitory activity. Notably, compound 11b exhibited potent COX-2 inhibition with an IC50 of 0.10 μM and a selectivity index (SI) of 134. Additionally, these compounds demonstrated good anti-inflammatory activity .
- A series of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, including our compound of interest, were designed as topoisomerase I inhibitors. These derivatives were evaluated for their anti-proliferation effects against human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460). Most of these compounds exhibited potent cytotoxicity against cancer cells .
- While not directly related to the compound, it’s worth noting that DNA cross-linking agents play a crucial role in antitumor drug development. These agents can disrupt DNA replication and repair processes, leading to cell death. The compound’s structural features may inspire further exploration in this context .
- Derivatives combining thiazole and sulfonamide groups have been synthesized, including our compound. These molecules were investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine. This research highlights the potential antimicrobial properties of the compound .
Cyclooxygenase-2 (COX-2) Inhibition
Anti-Proliferative Activity Against Cancer Cells
DNA Cross-Linking Agents
Antibacterial Activity
Mecanismo De Acción
The compound, in conjunction with cell-penetrating octaarginine, has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S5/c1-24-17-19-9-7-6-8-13(14(9)27-17)26-15(18-8)21-16-20-12-10(25-16)4-3-5-11(12)28(2,22)23/h3-7H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFTZYSWBYWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-benzothiazol-2-yl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563960.png)


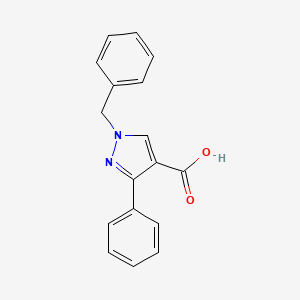
![1-[7-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]-4-ethylpiperazine](/img/structure/B2563965.png)
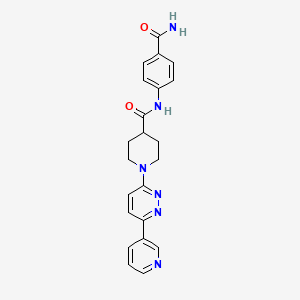
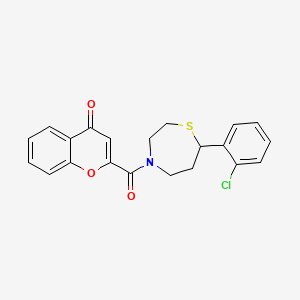
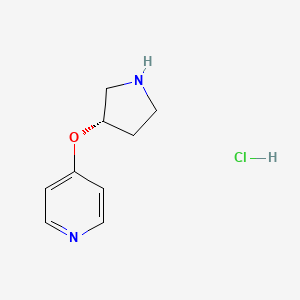

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
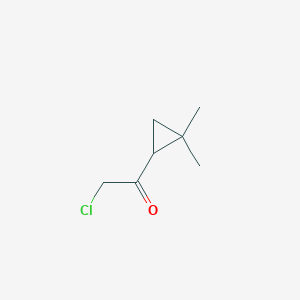
![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)
